molecular formula C17H15NO2 B12529622 2-(2,4-Dimethoxyphenyl)quinoline

2-(2,4-Dimethoxyphenyl)quinoline

Cat. No.: B12529622
M. Wt: 265.31 g/mol
InChI Key: RNTDBIIZMICXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethoxyphenyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of methoxy groups on the phenyl ring enhances the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)quinoline can be achieved through various methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. In this case, 2,4-dimethoxybenzaldehyde, aniline, and an appropriate alkene are used as starting materials. The reaction is typically catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·OEt2) and conducted under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale Povarov reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) are employed.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Brominated or nitrated quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways. The presence of methoxy groups enhances its binding affinity to target proteins, thereby increasing its biological efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethoxyphenyl)quinoline is unique due to the presence of two methoxy groups on the phenyl ring, which significantly enhances its reactivity and biological activity compared to other quinoline derivatives. This structural feature allows for more efficient interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)quinoline

InChI

InChI=1S/C17H15NO2/c1-19-13-8-9-14(17(11-13)20-2)16-10-7-12-5-3-4-6-15(12)18-16/h3-11H,1-2H3

InChI Key

RNTDBIIZMICXPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.